molecular formula C14H9NaO3S B097492 9-Anthracenesulfonic acid sodium salt CAS No. 17213-01-3

9-Anthracenesulfonic acid sodium salt

Cat. No. B097492
CAS RN: 17213-01-3
M. Wt: 280.28 g/mol
InChI Key: WDCMKBHAIQHTDO-UHFFFAOYSA-M
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Description

9-Anthracenesulfonic acid sodium salt is a water-soluble fluorescent dye that is commonly used in scientific research for a variety of applications. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon that is commonly found in coal tar and other organic materials. This compound has become increasingly popular in recent years due to its unique properties and its ability to be used in a wide range of experimental settings.

Mechanism Of Action

The mechanism of action of 9-Anthracenesulfonic acid sodium salt is based on its ability to fluoresce when exposed to light of a specific wavelength. This fluorescence is due to the excitation of the compound's aromatic ring system, which results in the emission of light at a higher wavelength. This property makes it an ideal tool for the detection of biomolecules and other cellular processes.

Biochemical And Physiological Effects

9-Anthracenesulfonic acid sodium salt has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and is commonly used in laboratory experiments at concentrations that do not pose a risk to human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of 9-Anthracenesulfonic acid sodium salt is its high water solubility, which makes it easy to use in a wide range of experimental settings. Additionally, its fluorescence properties make it an ideal tool for the detection of biomolecules and other cellular processes. However, one limitation of this compound is its sensitivity to pH changes, which can affect its fluorescence properties. Additionally, its fluorescence may be affected by the presence of other compounds in the experimental system.

Future Directions

There are many potential future directions for research involving 9-Anthracenesulfonic acid sodium salt. One area of interest is the development of new fluorescent probes based on this compound, which could be used to detect a wider range of biomolecules and cellular processes. Additionally, researchers may investigate the use of this compound in vivo, to determine its potential applications in medical imaging and diagnosis. Finally, there is potential for the development of new synthetic methods for the production of 9-Anthracenesulfonic acid sodium salt, which could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 9-Anthracenesulfonic acid sodium salt is typically achieved through the sulfonation of anthracene with sulfuric acid and subsequent neutralization with sodium hydroxide. This process results in the formation of the sodium salt of 9-Anthracenesulfonic acid, which is highly water-soluble and can be easily purified through crystallization or chromatography.

Scientific Research Applications

9-Anthracenesulfonic acid sodium salt has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a fluorescent probe for the detection of proteins, nucleic acids, and other biomolecules. Additionally, it can be used as a pH indicator and as a marker for the study of cellular processes such as endocytosis and exocytosis.

properties

CAS RN

17213-01-3

Product Name

9-Anthracenesulfonic acid sodium salt

Molecular Formula

C14H9NaO3S

Molecular Weight

280.28 g/mol

IUPAC Name

sodium;anthracene-9-sulfonate

InChI

InChI=1S/C14H10O3S.Na/c15-18(16,17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9H,(H,15,16,17);/q;+1/p-1

InChI Key

WDCMKBHAIQHTDO-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+]

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2S(=O)(=O)[O-].[Na+]

synonyms

9-Anthracenesulfonic acid sodium salt

Origin of Product

United States

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